2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-mesitylacetamide
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-mesitylacetamide
Brand Name:
Vulcanchem
CAS No.:
482614-89-1
VCID:
VC0418892
InChI:
InChI=1S/C19H18BrN3O2S/c1-11-8-12(2)17(13(3)9-11)21-16(24)10-26-19-23-22-18(25-19)14-6-4-5-7-15(14)20/h4-9H,10H2,1-3H3,(H,21,24)
SMILES:
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)C
Molecular Formula:
C19H18BrN3O2S
Molecular Weight:
432.3g/mol
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-mesitylacetamide
CAS No.: 482614-89-1
Main Products
VCID: VC0418892
Molecular Formula: C19H18BrN3O2S
Molecular Weight: 432.3g/mol
CAS No. | 482614-89-1 |
---|---|
Product Name | 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-mesitylacetamide |
Molecular Formula | C19H18BrN3O2S |
Molecular Weight | 432.3g/mol |
IUPAC Name | 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Standard InChI | InChI=1S/C19H18BrN3O2S/c1-11-8-12(2)17(13(3)9-11)21-16(24)10-26-19-23-22-18(25-19)14-6-4-5-7-15(14)20/h4-9H,10H2,1-3H3,(H,21,24) |
Standard InChIKey | VSMNQWGXARUGCA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br)C |
PubChem Compound | 3135188 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume